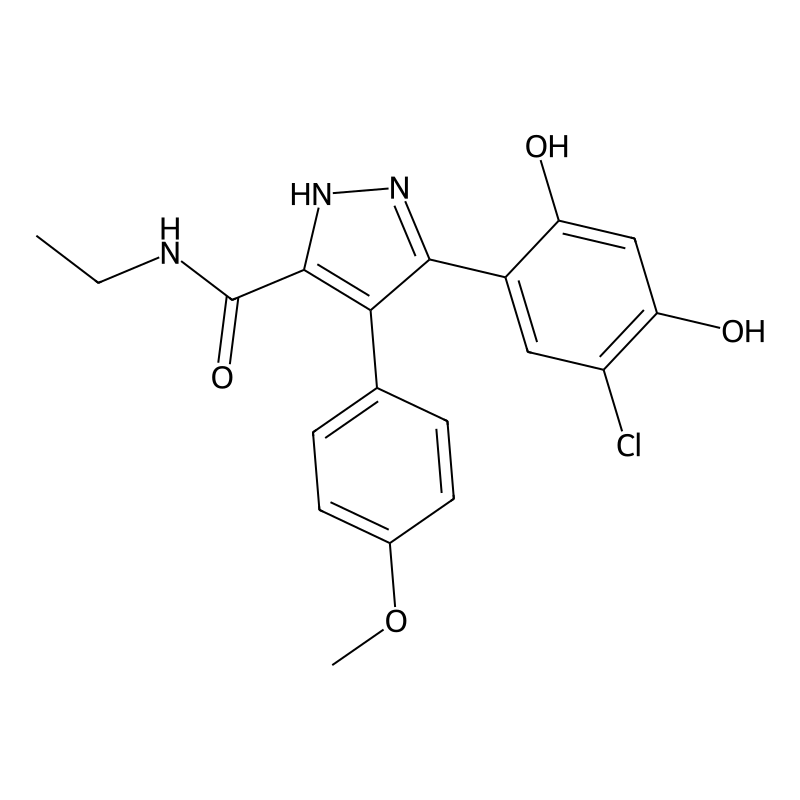VER-49009

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Synonyms
Canonical SMILES
VER-49009 is a synthetic compound classified as a heat shock protein 90 (HSP90) inhibitor, specifically known for its role in cancer therapy. It is characterized by the molecular formula C19H18ClN3O4 and a molecular weight of 387.82 g/mol. The compound features a pyrazole structure, which is integral to its biological activity against HSP90, a chaperone protein involved in the stabilization and folding of various client proteins, many of which are implicated in cancer progression and survival .
Safety information regarding this compound, including toxicity, flammability, and reactivity, is not available in scientific databases []. Due to the presence of chlorine, it's advisable to handle the compound with care, assuming potential irritant properties common to halogenated compounds.
Note:
- The absence of information in specific sections does not necessarily indicate a lack of properties or functionalities. More research might be needed to fully characterize this compound.
Chemical Identity and Classification:
5-(5-Chloro-2,4-dihydroxyphenyl)-N-ethyl-4-(4-methoxyphenyl)-1H-pyrazole-3-carboxamide is an aromatic amide classified as a pyrazole derivative according to the ChEMBL database [].
Research Areas:
While the specific research applications of this particular compound are limited and not extensively documented, pyrazole derivatives as a class have been explored in various scientific research fields, including:
- Kinase Inhibitors: Pyrazoles have been investigated for their potential to inhibit enzymes called kinases, which play a crucial role in various cellular processes. Some pyrazole-based kinase inhibitors have shown promise in cancer treatment [].
- Antimicrobial Activity: Studies suggest that certain pyrazole derivatives exhibit antimicrobial properties against bacteria and fungi [].
- Anti-inflammatory and Analgesic Activity: Research suggests that some pyrazole derivatives possess anti-inflammatory and analgesic (pain-relieving) properties [].
VER-49009 primarily functions through competitive inhibition of the ATPase activity of HSP90, leading to the destabilization of client proteins such as C-RAF, B-RAF, and survivin. The binding interactions include crucial hydrogen bonds between the compound and specific amino acid residues in the HSP90 protein, enhancing its inhibitory effects . The compound's IC50 values indicate its potency: approximately 25 nM for purified HSP90 and 140 nM for full-length yeast HSP90 .
The biological activity of VER-49009 has been extensively studied, demonstrating significant antiproliferative effects in various cancer cell lines. It induces the expression of heat shock proteins such as HSP72 and HSP27 while depleting critical client proteins, contributing to apoptosis in cancer cells. The compound has shown enhanced potency compared to other inhibitors, making it a promising candidate in cancer treatment strategies .
- Formation of the pyrazole ring through cyclization reactions.
- Introduction of the resorcinol moiety to enhance binding affinity.
- Modification with an ethylamide group to improve hydrogen bonding interactions with HSP90 .
The detailed synthetic pathway has been documented in various studies, highlighting its efficiency and effectiveness in producing high yields of the active compound .
VER-49009 is primarily researched for its potential applications in oncology as an HSP90 inhibitor. Its ability to destabilize oncogenic proteins makes it a candidate for combination therapies with other anticancer agents. Additionally, it serves as a valuable tool in studying the role of HSP90 in cellular stress responses and cancer biology . Its unique mechanism of action positions it as a significant player in drug discovery efforts targeting protein homeostasis.
Interaction studies have focused on the binding affinity of VER-49009 to HSP90 and its effects on downstream signaling pathways. Notably, it has been shown to interact with various kinases due to its structural similarities with other kinase inhibitors. This polypharmacological profile highlights its potential off-target effects and necessitates further investigation into its selectivity and safety profile in clinical settings .
VER-49009 shares structural similarities with several other compounds that also target HSP90 or exhibit kinase inhibition properties. Below are some notable compounds:
| Compound Name | Structure Type | IC50 (nM) | Unique Features |
|---|---|---|---|
| VER-50589 | Isoxazole derivative | 140 | Higher binding affinity due to isoxazole |
| CCT018159 | Pyrazole derivative | 200 | Earlier lead compound with lower potency |
| Luminespib | Purine derivative | 10 | Clinically advanced candidate |
| SNX-2112 | Benzamide derivative | 50 | Notable for dual-targeting capabilities |
VER-49009's unique ethylamide modification contributes to its enhanced binding interactions compared to these similar compounds, particularly in terms of hydrogen bonding dynamics with HSP90 .
The ongoing research into VER-49009 continues to uncover its potential therapeutic benefits and mechanisms, solidifying its place within the landscape of targeted cancer therapies.







